5,5'-(Ethene-1,2-diyl)diisophthalic acid
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Overview
Description
5,5’-(Ethene-1,2-diyl)diisophthalic acid is an organic compound with the molecular formula C18H12O8 and a molecular weight of 356.28 g/mol . It is a colorless to pale yellow solid that is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide . This compound is primarily used as an additive in coatings and plastics to enhance their hardness, wear resistance, and weather resistance .
Preparation Methods
The synthesis of 5,5’-(Ethene-1,2-diyl)diisophthalic acid can be achieved through the condensation reaction of isophthalic acid and ethylenediamine . The reaction involves mixing isophthalic acid and ethylenediamine at high temperatures, followed by acid catalysis or solvothermal methods to induce cyclization . Industrial production methods typically involve similar processes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
5,5’-(Ethene-1,2-diyl)diisophthalic acid undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5,5’-(Ethene-1,2-diyl)diisophthalic acid has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound is used in the development of porous materials for drug delivery systems and biosensors.
Medicine: Research is ongoing to explore its potential use in medical imaging and targeted drug delivery.
Mechanism of Action
The mechanism of action of 5,5’-(Ethene-1,2-diyl)diisophthalic acid involves its interaction with metal ions to form coordination polymers and MOFs . These interactions are facilitated by the carboxylate groups on the compound, which act as ligands to coordinate with metal ions . The resulting structures exhibit unique properties such as high surface area, porosity, and stability, making them suitable for various applications .
Comparison with Similar Compounds
5,5’-(Ethene-1,2-diyl)diisophthalic acid is similar to other compounds such as:
5,5’-(Ethane-1,2-diyl)diisophthalic acid: This compound has a similar structure but with an ethane linker instead of an ethene linker.
5,5’-(Ethyne-1,2-diyl)diisophthalic acid: This compound has an ethyne linker, which introduces rigidity and affects the overall properties of the resulting coordination polymers.
The uniqueness of 5,5’-(Ethene-1,2-diyl)diisophthalic acid lies in its ability to form stable and porous coordination polymers with specific metal ions, making it highly valuable for applications in MOFs and related materials .
Properties
Molecular Formula |
C18H12O8 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
VVBXPIRCGICDRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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